4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
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Overview
Description
4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the cyclohexylphenyl and fluorophenyl derivatives, followed by the formation of the pyrazole and thiazole rings through cyclization reactions. Common reagents and conditions might include:
Cyclization Reactions: Using reagents like hydrazine for pyrazole formation.
Aromatic Substitution: Employing halogenated precursors and nucleophiles.
Thiazole Formation: Utilizing sulfur-containing reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of aromatic rings or other functional groups.
Substitution: Electrophilic or nucleophilic substitution on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.
Medicine
Medicinal applications could include the development of new drugs for treating diseases, leveraging the compound’s unique interactions with biological targets.
Industry
In industry, such compounds might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyclohexylphenyl)-2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- 4-(4-cyclohexylphenyl)-2-[5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
The uniqueness of 4-(4-cyclohexylphenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific substitution pattern and the combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26FN3S2 |
---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
4-(4-cyclohexylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C28H26FN3S2/c29-23-14-12-22(13-15-23)26-17-24(27-7-4-16-33-27)31-32(26)28-30-25(18-34-28)21-10-8-20(9-11-21)19-5-2-1-3-6-19/h4,7-16,18-19,26H,1-3,5-6,17H2 |
InChI Key |
KKWVIUITTIUFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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